molecular formula C13H13NO3 B15046821 Ethyl 2-(5-Methyl-3-indolyl)-2-oxoacetate

Ethyl 2-(5-Methyl-3-indolyl)-2-oxoacetate

Cat. No.: B15046821
M. Wt: 231.25 g/mol
InChI Key: AXDHOUVFLBQVCJ-UHFFFAOYSA-N
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Description

Ethyl 2-(5-Methyl-3-indolyl)-2-oxoacetate is a chemical compound with the molecular formula C13H13NO3. It is a derivative of indole, a bicyclic aromatic heterocycle, and is used as a research chemical in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-Methyl-3-indolyl)-2-oxoacetate typically involves the esterification of 5-methylindole-3-acetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-Methyl-3-indolyl)-2-oxoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The indole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions include various indole derivatives, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .

Scientific Research Applications

Ethyl 2-(5-Methyl-3-indolyl)-2-oxoacetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-Methyl-3-indolyl)-2-oxoacetate involves its interaction with various molecular targets. The indole ring structure allows it to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-3-indoleacetic acid: Similar in structure but with a methoxy group at the 5-position.

    3-Indoleacetic acid: Lacks the ethyl ester group and has different biological activities.

Uniqueness

Ethyl 2-(5-Methyl-3-indolyl)-2-oxoacetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions makes it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

ethyl 2-(5-methyl-1H-indol-3-yl)-2-oxoacetate

InChI

InChI=1S/C13H13NO3/c1-3-17-13(16)12(15)10-7-14-11-5-4-8(2)6-9(10)11/h4-7,14H,3H2,1-2H3

InChI Key

AXDHOUVFLBQVCJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C1=CNC2=C1C=C(C=C2)C

Origin of Product

United States

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